

Lanthanum carbide CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum carbide*

Cat. No.: *B083422*

[Get Quote](#)

Abstract

Lanthanum carbide (LaC_2), a fascinating inorganic compound, has garnered significant attention within the scientific community for its unique properties and diverse applications, ranging from materials science to potential, albeit less explored, roles in specialized chemical synthesis. This technical guide provides a comprehensive overview of **lanthanum carbide**, focusing on its fundamental identifiers, synthesis methodologies, key physicochemical properties, and common characterization techniques. Detailed experimental protocols are presented to facilitate reproducible research, and logical workflow diagrams are provided for key synthetic processes.

Lanthanum Carbide: Identifiers and Core Properties

Lanthanum carbide is most commonly found as lanthanum dicarbide (LaC_2). It is an air and moisture-sensitive solid with a crystalline structure.

Chemical Identifiers

A clear identification of **lanthanum carbide** is crucial for regulatory compliance and accurate scientific communication. The primary identifiers are summarized in the table below.

Identifier	Value	Reference
CAS Number	12071-15-7	[1] [2]
EC Number	235-128-8	[1] [2]
PubChem CID	123280	[1] [2]
Chemical Formula	LaC ₂	[1] [2]
InChI	InChI=1S/C2.La/c1-2;/q-2;+2	
InChIKey	ZKEYULQFFYBZBG- UHFFFAOYSA-N	
SMILES	[C-]#[C-].[La+2]	
Synonyms	Lanthanum dicarbide, Dicarbolidlanthanum(II)	[1]

Physicochemical Properties

The key physical and chemical properties of **Lanthanum carbide** are detailed in the following table, providing a quantitative basis for its application in various experimental settings.

Property	Value	Reference
Molar Mass	162.93 g/mol	[2]
Appearance	Tetrahedral crystals	[1] [2]
Density	5.29 g/cm ³	[1] [2]
Melting Point	2360 °C	[1] [2]
Crystal Structure	Tetragonal	[1] [2]
Space Group	I4/mmm	[1] [2]
Reactivity	Reacts with water to form acetylene (C ₂ H ₂) and a mixture of complex hydrocarbons.	[1]
Conductivity	Metallic conductor	[1]

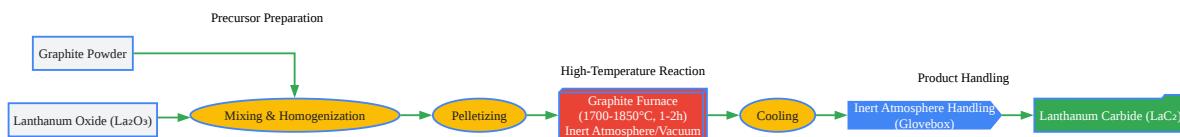
Synthesis of Lanthanum Carbide: Experimental Protocols

The synthesis of high-purity **lanthanum carbide** is a critical step for its subsequent application. The two primary methods for its preparation are carbothermal reduction and arc melting.

Carbothermal Reduction of Lanthanum Oxide

This method involves the high-temperature reaction of lanthanum oxide (La_2O_3) with a carbon source, typically graphite.

Experimental Protocol:

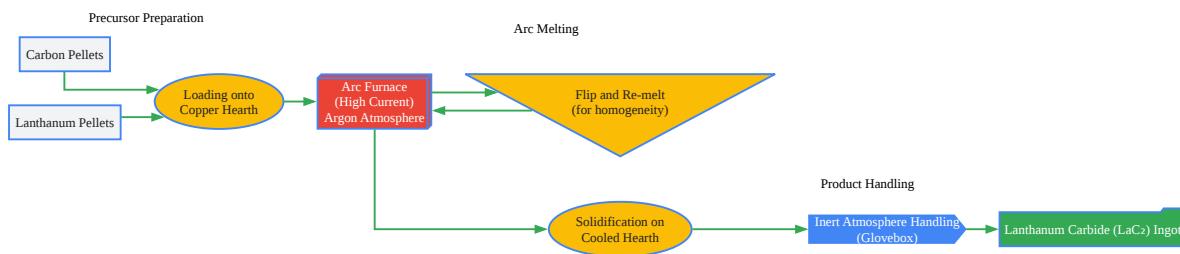

Step	Parameter	Details	Reference
1. Precursor Mixing	Reactants	Stoichiometric amounts of Lanthanum Oxide (La_2O_3) and high-purity graphite powder.	[3]
Mixing		Homogenize the powders in a mortar and pestle or a ball mill.	
2. Pelletizing	Pressing	The mixed powder is pressed into pellets to ensure good contact between reactants.	[4]
3. Reaction	Furnace Type	Graphite-stack furnace or a tube furnace with a graphite crucible.	[3]
Atmosphere		Inert atmosphere (e.g., Argon) or vacuum to prevent oxidation.	[4]
Temperature Profile		Heat to 1700-1850 °C. Lanthanum carbide formation begins around 1700 °C, with the optimal temperature being 1850 °C.	[3]
Reaction Time		Hold at the target temperature for 1 to 2 hours.	[3]

4. Cooling & Handling	Cooling	Cool down to room temperature under an inert atmosphere.
Handling	Handle the product in an inert atmosphere (e.g., a glovebox) due to its air and moisture sensitivity. [5][6][7]	

The logical workflow for the carbothermal synthesis of **lanthanum carbide** is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Carbothermal Synthesis Workflow


Arc Melting

Arc melting is a rapid synthesis method that utilizes a high-current electric arc to melt and react the precursors.

Experimental Protocol:

Step	Parameter	Details	Reference
1. Precursor Preparation	Reactants	Pellets of elemental Lanthanum and Carbon (graphite). [1]	
2. Arc Melting	Furnace Type	Laboratory-scale arc melter with a non-consumable tungsten electrode and a water-cooled copper hearth.	
Atmosphere		High-purity Argon atmosphere. The chamber is typically evacuated and backfilled with Argon.	
Melting Process		An electric arc is struck between the electrode and the precursors, causing them to melt and react. The sample is typically flipped and re-melted several times to ensure homogeneity.	
3. Cooling & Handling	Cooling	The molten product solidifies rapidly on the water-cooled hearth.	
Handling		Handle the resulting ingot in an inert atmosphere. [5][6][7]	

The experimental workflow for the arc melting synthesis of **lanthanum carbide** is depicted below.

[Click to download full resolution via product page](#)

Arc Melting Synthesis Workflow

Synthesis of Lanthanum Carbide Nanotubes

Lanthanum carbide can be used to catalyze the growth of carbon nanotubes. A common method is the DC arc discharge technique.

Experimental Protocol:

Step	Parameter	Details	Reference
1. Anode Preparation	Material	A graphite rod is drilled and filled with a mixture of lanthanum metal powder and graphite powder. A typical composition is 90 wt.% Lanthanum.	[8][9]
2. Arc Discharge	Apparatus	A DC arc discharge chamber with a graphite cathode.	[8][9]
Atmosphere		Helium atmosphere at a pressure of approximately 665 mbar.	[8][9]
Electrical Parameters		Voltage: ~20-30 V; Current: ~200 A.	[8][9]
Process		An arc is generated between the anode and cathode, vaporizing the anode material. The carbon and lanthanum species then condense to form nanotubes.	
3. Collection & Purification	Collection	The nanotubes are collected from the cathode deposit and the chamber walls.	
Purification		The collected soot is treated to remove amorphous carbon and metallic	

impurities. This may involve oxidation in air followed by acid washing.

Characterization Techniques

A suite of analytical techniques is employed to verify the synthesis and characterize the properties of **lanthanum carbide**.

Technique	Purpose	Typical Observations
X-Ray Diffraction (XRD)	Phase identification and crystal structure analysis.	Diffraction patterns are matched with standard databases (e.g., JCPDS) to confirm the formation of the LaC ₂ phase and determine its lattice parameters. ^[4]
Scanning Electron Microscopy (SEM)	Morphological characterization.	Provides images of the surface topography, particle size, and shape of the synthesized lanthanum carbide powder or ingot. ^[4]
Transmission Electron Microscopy (TEM)	High-resolution imaging and structural analysis of nanostructures.	Used to visualize the structure of lanthanum carbide nanotubes, including their diameter, length, and the presence of encapsulated LaC ₂ nanocrystals. ^{[8][9]}
Energy-Dispersive X-ray Spectroscopy (EDS)	Elemental analysis.	Confirms the presence and determines the relative amounts of Lanthanum and Carbon in the sample.
Hydrolysis Product Analysis	Confirmation of carbide formation and purity.	Reaction with water should produce acetylene, which can be identified by gas chromatography or mass spectrometry.

Safety and Handling

Lanthanum carbide is a reactive material and requires careful handling.

- Air and Moisture Sensitivity: **Lanthanum carbide** reacts with air and moisture. It should be handled and stored in an inert atmosphere, such as in a glovebox filled with argon or

nitrogen.[5][6][7]

- Reactivity with Water: The reaction with water produces flammable gases, including acetylene. Contact with water should be strictly avoided.
- Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. For handling fine powders, respiratory protection may be necessary to avoid inhalation.[5][10]
- Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as acids and oxidizing agents.[5][6]

Conclusion

This technical guide has provided a detailed overview of **lanthanum carbide**, with a focus on its identifiers, properties, synthesis, and characterization. The experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers and scientists working with this important material. Adherence to the outlined safety and handling procedures is paramount to ensure safe and successful experimentation. The unique properties of **lanthanum carbide**, particularly its potential in the synthesis of novel carbon nanostructures and superconducting materials, warrant its continued investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lanthanum carbide - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. PREPARATIONS OF LANTHANUM CARBIDES (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 6. Lanthanum - ESPI Metals [espimetals.com]
- 7. ameslab.gov [ameslab.gov]
- 8. Synthesis and characterization of lanthanum carbide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Lanthanum carbide CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083422#lanthanum-carbide-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com